molecular formula C10H17O2- B1234036 (S)-(-)-citronellate

(S)-(-)-citronellate

Cat. No. B1234036
M. Wt: 169.24 g/mol
InChI Key: GJWSUKYXUMVMGX-VIFPVBQESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-citronellate is a monounsaturated fatty acid anion that is the conjugate base of (S)-citronellic acid, arising from the deprotonation of the carboxy group. It is a monounsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a (S)-citronellic acid.

Scientific Research Applications

  • Antinociceptive Properties : Citronellal, a major component of (S)-(-)-citronellate, has been found to exhibit significant antinociceptive properties. Studies indicate its effectiveness in reducing nociceptive behavior in animal models through central analgesic properties (Melo et al., 2010), (Santana et al., 2013), (Quintans-Júnior et al., 2011).

  • Herbicide Activities : Citronellal has been evaluated for its potential as an efficient herbicide. Its interaction with plant plasma membranes and potential effects on lipid organization suggest its utility in agricultural applications (Lins et al., 2019).

  • P-glycoprotein Inhibition : Citronellal has been identified as a potent inhibitor of P-glycoprotein, a protein that plays a significant role in drug transport and metabolism, indicating its potential impact on drug efficacy and safety (Yoshida et al., 2005).

  • Cancer Cell Signaling Effects : Studies have shown that citronellal can affect cell signaling in hepatocarcinoma cells, suggesting its potential therapeutic applications in cancer treatment (Maßberg et al., 2015).

  • Enhancement of Essential Oil Quality : Research on the use of gamma radiation and EMS on Java citronella has led to the development of superior progenies with enhanced essential oil yield and quality, indicating the importance of genetic modification in improving the value of (S)-(-)-citronellate (Munda et al., 2022).

  • Phytotoxicity and Weed Control : Citronellal has been observed to have significant phytotoxic effects on various weed species, suggesting its potential as an eco-friendly and effective herbicide (Singh et al., 2006).

  • Fungitoxic and Bactericidal Properties : The essential oil of citronella grass, containing citronellal, has shown fungitoxic effects against Fusarium subglutinans and bactericidal actions against Propionibacterium acnes, highlighting its potential in agricultural and medicinal applications (Seixas et al., 2011), (Lertsatitthanakorn et al., 2010).

  • Mosquito Repellent and Insecticidal Effects : Citronellal has been identified as a direct agonist for Drosophila and human TRPA1s, facilitating feeding suppression in Drosophila, which underscores its potential as a mosquito repellent and in pest control (Du et al., 2015), (Mahmud et al., 2022).

  • Interaction with Olfactory Receptors : Research indicates that citronellal can activate human olfactory receptors, suggesting its potential in developing therapeutic agents that leverage the sense of smell for health benefits (Maßberg et al., 2015).

properties

Product Name

(S)-(-)-citronellate

Molecular Formula

C10H17O2-

Molecular Weight

169.24 g/mol

IUPAC Name

(3S)-3,7-dimethyloct-6-enoate

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/p-1/t9-/m0/s1

InChI Key

GJWSUKYXUMVMGX-VIFPVBQESA-M

Isomeric SMILES

C[C@@H](CCC=C(C)C)CC(=O)[O-]

SMILES

CC(CCC=C(C)C)CC(=O)[O-]

Canonical SMILES

CC(CCC=C(C)C)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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